molecular formula C27H24FNO4 B2558845 1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 2034248-09-2

1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B2558845
CAS RN: 2034248-09-2
M. Wt: 445.49
InChI Key: XWJSJKYQDCDWFH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a fluorophenoxy group, a propanoyl group, and a spiro[isobenzofuran-1,4’-piperidin] group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a spirocyclic system. The fluorophenoxy group would likely contribute to the compound’s polarity and could affect its solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the fluorophenoxy group in this compound would likely make it relatively polar .

Scientific Research Applications

1. Sigma Ligand Properties

1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one has been identified as a sigma ligand with affinity for sigma 2 binding sites. Research has indicated the importance of the N-substituent in these compounds for their affinity and selectivity at sigma binding sites. Modifications to the molecular structure can significantly affect the compound's affinity and selectivity for these sites. For example, substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system mainly affect affinity for sigma 1 binding sites (Moltzen, Perregaard, & Meier, 1995).

2. Potential CNS Agents

Compounds like this compound have been synthesized and evaluated as potential central nervous system (CNS) agents. Some derivatives have shown activity in inhibiting monkey avoidance and antagonizing certain dopamine-receptor effects, suggesting their potential as neuroleptics (Allen et al., 1978).

3. Antidepressant Properties

The synthesis of certain analogues of this compound was inspired by its potential antidepressant properties, as indicated by their marked inhibition of tetrabenazine-induced ptosis. Optimal antitetrabenazine activity is associated with certain structural features of these compounds (Bauer et al., 1976).

4. Antimycobacterial Properties

Some derivatives of spiro-piperidin-4-ones, which include structures similar to this compound, have been evaluated for their activity against Mycobacterium tuberculosis. These compounds have shown potential as effective agents against this bacterium, indicating their application in the treatment of tuberculosis (Kumar et al., 2008).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many fluorinated compounds are relatively stable and non-reactive, but they can be harmful if ingested or inhaled .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has promising biological activity, it could be further developed as a pharmaceutical. Alternatively, if it has interesting chemical reactivity, it could be studied for use in synthetic chemistry .

properties

IUPAC Name

1'-[3-[3-(4-fluorophenoxy)phenyl]propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FNO4/c28-20-9-11-21(12-10-20)32-22-5-3-4-19(18-22)8-13-25(30)29-16-14-27(15-17-29)24-7-2-1-6-23(24)26(31)33-27/h1-7,9-12,18H,8,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJSJKYQDCDWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CCC4=CC(=CC=C4)OC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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